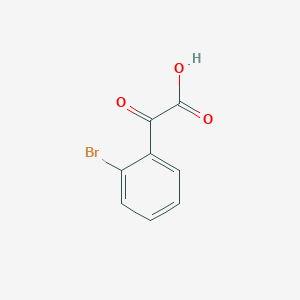

2-(2-Bromophenyl)-2-oxoacetic acid

説明

2-(2-Bromophenyl)-2-oxoacetic acid is a brominated aromatic compound that is structurally related to various haloacetic acids and bromophenyl derivatives. These compounds are of interest due to their potential applications and roles in different chemical contexts, including water treatment byproducts and pharmaceutical intermediates. The related compounds have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of bromophenyl derivatives, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination, which can be achieved with high yields. For instance, the synthesis of a related compound was performed using bromine in acetic acid, resulting in an 84% yield . This suggests that similar synthetic strategies could be applicable for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, with the potential for high efficiency and selectivity.

Molecular Structure Analysis

Molecular structure analysis of bromophenyl derivatives reveals significant insights into their geometry and electronic properties. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . Ab initio and DFT calculations have been used to determine molecular energies and atomic charge distributions in related compounds, such as 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, providing a theoretical basis for understanding the molecular structure . These methods could be applied to 2-(2-Bromophenyl)-2-oxoacetic acid to gain a detailed understanding of its structure.

Chemical Reactions Analysis

The reactivity of bromophenyl derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the Br atom is electron-withdrawing, which can affect the compound's reactivity in chemical reactions . The study of haloacetic acids, including bromoacetic acids, in water contaminants also provides insights into their reactivity and stability under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives and haloacetic acids are crucial for their practical applications. High-performance ion chromatography-tandem mass spectrometry has been used to analyze haloacetic acids in water, demonstrating the importance of sensitive detection methods for these compounds . Additionally, ion chromatography-inductively coupled plasma mass spectrometry has been developed for the determination of bromate and bromoacetic acids in water, highlighting the need for robust analytical techniques to monitor these substances .

科学的研究の応用

Structural Characterization and Biological Activity

2-Amino-2-oxoacetic acid, a compound related to 2-(2-bromophenyl)-2-oxoacetic acid, has shown significance as an active pharmaceutical ingredient, particularly as an inhibitor of lactic dehydrogenase (LDH), suggesting potential anticancer activity against nasopharyngeal carcinoma cells and possible applications in type 2 diabetes treatment. Its structural characterization through X-ray diffraction and other spectroscopic techniques is crucial for understanding its biological effects (Delgado et al., 2019).

Synthesis from Natural Sources

Research on methyl 2-(4-methoxyphenyl)-2-oxoacetate, derived from the ascidian Polycarpa aurata and related to 2-(2-bromophenyl)-2-oxoacetic acid, highlights the possibility of synthesizing similar compounds from natural sources. This research provides insights into more efficient synthesis methods for α-keto esters, which could apply to the synthesis of 2-(2-bromophenyl)-2-oxoacetic acid (Zhou Hua-feng, 2007).

Metabolism in Species

In a study focusing on 4-bromo-2,5-dimethoxyphenethylamine, a related compound, its metabolism was analyzed in various species, including humans. This research could provide comparative insights into the metabolism of 2-(2-bromophenyl)-2-oxoacetic acid in different species, important for understanding its pharmacokinetics (Carmo et al., 2005).

Development of Novel Compounds

The synthesis of novel heterocyclic compounds using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, structurally similar to 2-(2-bromophenyl)-2-oxoacetic acid, demonstrates the potential of such compounds as starting materials for the development of new pharmaceuticals with expected antibacterial activities (El-Hashash et al., 2015).

Reactivity and Acidity Analysis

A comparative study on the reactivity and acidity of halogen substituted phenylacetic acids, including 2-(2-bromophenyl)acetic acid, sheds light on the electronic properties of these molecules. Understanding these properties is essential for predicting the reactivity and potential applications of 2-(2-bromophenyl)-2-oxoacetic acid in various chemical and pharmaceutical contexts (Srivastava et al., 2015).

Enantioselectivity in Pharmaceutical Applications

A variant of Lip2p lipase was used for the resolution of 2-bromo-phenylacetic acid esters, indicating the importance of enantioselectivity in the pharmaceutical use of related compounds like 2-(2-bromophenyl)-2-oxoacetic acid. Enhancing enantioselectivity can improve the efficacy and specificity of pharmaceutical compounds (Cancino et al., 2008).

Safety And Hazards

将来の方向性

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, will be extended in order to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities .

特性

IUPAC Name |

2-(2-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGITRTXBFIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401130 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2-oxoacetic acid | |

CAS RN |

26767-16-8 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)